4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid

Verapamil synthesis Chiral resolution Process chemistry

Racemic verapamilic acid (CAS 36622-23-8) is the established penultimate intermediate for commercial verapamil HCl synthesis. Unlike alternative routes requiring expensive chiral auxiliaries or multiple recrystallizations, this intermediate is resolved efficiently using non-toxic α-methyl benzylamine, achieving 89–96% yield and 97–99% HPLC purity. It serves as the common branch-point for manufacturing both (R)- and (S)-verapamil enantiomers at pilot-plant scale, enabling side-by-side pharmacological comparison. Essential for CRO/CDMO programs developing scalable chiral-switch manufacturing processes.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 36622-23-8
Cat. No. B3327678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
CAS36622-23-8
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)
InChIKeyBSHCLIANLKRGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (CAS 36622-23-8) – Benchmark Racemic Intermediate for Verapamil and Calcium Channel Blocker APIs


4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (CAS 36622-23-8), systematically named γ-cyano-3,4-dimethoxy-γ-(1-methylethyl)benzenebutanoic acid, is a racemic phenylalkylamine-class organic compound with molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g·mol⁻¹ . It is universally recognized as Verapamilic Acid and constitutes the pivotal penultimate intermediate in the commercial synthesis of the L-type calcium channel blocker verapamil hydrochloride, a WHO Essential Medicine [1]. Unlike downstream chiral APIs, this racemic intermediate retains full synthetic flexibility, serving as the common branch-point for manufacturing either (R)- or (S)-verapamil enantiomers through classical salt resolution protocols [2].

Why In-Class Phenylalkylamine Precursors Cannot Replace 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid in Chiral API Manufacturing


Substituting CAS 36622-23-8 with other phenylalkylamine intermediates in a verapamil or verapamil-analog synthesis program is precluded by irreconcilable differences in process scalability, regulatory acceptability of resolving agents, and stereochemical outcome [1]. Alternative resolution routes documented in the literature—such as direct resolution of verapamil free base or resolution of a secondary amine intermediate—either demand multiple recrystallizations for acceptable enantiomeric excess, require expensive chiral auxiliaries, or distance the synthesis from readily available achiral feedstocks, rendering them unsuitable for pilot-plant or multi-kilogram scale-up [1]. The racemic verapamilic acid route demonstrated by Bannister et al. is uniquely positioned because it shares key feedstocks with commercial racemic verapamil manufacture, avoids column chromatography in all steps, and achieves pilot-plant validation for the resolution step with 89–96% physical yield and 97–99% HPLC purity of the isolated racemic acid [1][2].

Quantitative Differentiation Evidence for 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid – Head-to-Head Comparator Data


Racemic Verapamilic Acid Isolation Yield and Purity vs. Alternative Resolution Intermediates

In the scalable process reported by Bannister et al., racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (verapamilic acid) was isolated in 89–96% physical yield with 97–99% HPLC purity after controlled precipitation by acidification at 60–65 °C [1]. This compares favorably with the alternative brucine-mediated resolution of the same acid disclosed in DE-A-2059923, which employed a highly toxic alkaloid and suffered from doubtful reproducibility, making it unsuitable for multi-tonne manufacture [2]. Furthermore, direct resolution of verapamil free base required inefficient multiple recrystallizations to achieve high enantiomeric excess [1]. The α-methyl benzylamine resolution of racemic verapamilic acid was successfully demonstrated at pilot-plant scale as a single-step process without chromatographic purification [1].

Verapamil synthesis Chiral resolution Process chemistry Racemic intermediate

Enantiomer-Divergent Pharmacological Profiles Derived from a Single Racemic Intermediate

Resolution of racemic verapamilic acid (CAS 36622-23-8) provides access to both (R)-verapamil (dextroverapamil) and (S)-verapamil (levoverapamil), which exhibit fundamentally divergent biological profiles [1]. According to the US patent literature, (S)-verapamil possesses the majority of L-type calcium channel antagonist activity, while (R)-verapamil differs in having sodium channel and other cell-pump actions, higher bioavailability, and slower clearance rate [1]. The ACS process paper further specifies that (S)-(−)-verapamil has quite specific transmembrane calcium channel antagonist activity, while its antipode influences a wider range of cell pump actions including sodium ion transport [2]. This enantiomeric divergence means that formulations enriched in the (S)-enantiomer are likely to confer greater pharmacological efficacy with diminished side effects for cardiac arrhythmia and hypertension, whereas angina appears better alleviated by the (R)-enantiomer [2]. No other racemic intermediate in the phenylalkylamine class provides this bifurcated therapeutic potential from a single procurement.

Calcium channel blocker Enantioselective pharmacology Stereochemistry Verapamil

Resolving Agent Safety and Industrial Viability: α-Methyl Benzylamine vs. Brucine

The classical resolution of verapamilic acid using α-methyl benzylamine as the resolving agent offers decisive advantages over the earlier brucine-based resolution [1]. US Patent 5,892,093 explicitly states that brucine is highly toxic and thus unsuitable for large-scale manufacturing, whereas the 1-arylalkylamine resolving agents (including α-methyl benzylamine) are relatively non-toxic, do not require special handling, are available in large quantities at reasonable cost, and are robust enough to withstand recycling through multiple resolution passes [1]. The α-methyl benzylamine resolution was successfully validated at pilot-plant scale, with the resolved (R)-verapamilic acid (S)-α-methylbenzylamine salt isolated and carried forward to single-enantiomer verapamil in good overall yield while preserving stereochemical integrity at the quaternary carbon center [2].

Industrial resolution Green chemistry Resolving agent Process safety

Downstream Synthetic Utility: Stereochemical Integrity at the Quaternary Carbon Center

A critical quality attribute of CAS 36622-23-8 is the preservation of stereochemical integrity at the quaternary carbon center during all downstream transformations [1]. The Bannister et al. process explicitly demonstrated that after resolution of racemic verapamilic acid with α-methyl benzylamine, stereochemical integrity was preserved through subsequent steps—including selective borane-mediated reduction of a tertiary amide and coupling with N-methylhomoveratrylamine—to give either (R)- or (S)-verapamil in good overall yield without racemization [1]. This is documented as a key advantage over alternative approaches, since construction of the chiral quaternary center with high asymmetric induction is notoriously difficult—as confirmed by the patent literature, which notes that several published synthetic routes are not suitable for large-scale operation precisely because of challenges at this quaternary stereocenter [2].

Quaternary stereocenter Chiral integrity Borane reduction Amide coupling

Feedstock Alignment with Commercial Racemic Verapamil Supply Chains

A strategic advantage of the verapamilic acid route is that 2-isopropyl homoveratronitrile—the immediate precursor to CAS 36622-23-8—is already an intermediate in the commercial synthesis of racemic verapamil and is available in bulk at low cost [1]. The Bannister publication explicitly states that Knoll Pharmaceuticals supplied their 2-isopropyl homoveratronitrile, which was used without purification [1]. This stands in contrast to the alternative secondary amine resolution approach devised by McCague et al., which distanced the overall route from readily available starting materials [1]. Furthermore, the verapamilic acid intermediate enables a common synthetic pathway to either enantiomer, sharing the same raw material supply chain as the existing racemic drug, thereby reducing supply chain fragmentation [1].

Supply chain Verapamil 2-Isopropyl homoveratronitrile Commercial synthesis

Validated Intermediate for Next-Generation Calcium Channel Blocker Analogs and Probes

Beyond verapamil, the 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid scaffold serves as a validated key structural motif for developing next-generation phenylalkylamine calcium channel modulators [1]. The quaternary derivative of the potent verapamil analogue (−)-D888 (qD888)—bearing the 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl substructure—was synthesized as a membrane-impermeable probe to study phenylalkylamine effector domains on L-type Ca²⁺ channels [1]. Additionally, etripamil (MSP-2017), a fast-acting, short-duration L-type calcium channel blocker containing the (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl fragment, has reached clinical development for paroxysmal supraventricular tachycardia [2]. This contrasts with simpler 4-cyano-4-phenyl-5-methylhexanoic acid analogs lacking the 3,4-dimethoxy substitution, which have not been reported as intermediates for clinically advanced calcium channel modulators .

Calcium channel probe Devapamil Etripamil Phenylalkylamine

Validated Application Scenarios for 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid in Pharmaceutical Development


Pilot-Plant Scale Production of Single-Enantiomer Verapamil APIs via Classical Salt Resolution

CAS 36622-23-8 is the established racemic intermediate for manufacturing both (R)- and (S)-verapamil hydrochloride at pilot and production scale [1]. The documented protocol uses α-methyl benzylamine as a non-toxic, commercially available resolving agent and has been validated at pilot-plant scale. The racemic acid is isolated in 89–96% yield at 97–99% HPLC purity before resolution, and stereochemical integrity at the quaternary carbon center is preserved through borane-mediated reduction and amide coupling to deliver single-enantiomer APIs [1]. This scenario is appropriate for CRO/CDMO organizations seeking a regulatory-compliant, scalable chiral switch manufacturing route for verapamil enantiomers without reliance on brucine or chromatographic chiral separation.

Synthesis of Clinical-Stage Phenylalkylamine Calcium Channel Blocker Analogs (Etripamil and Derivatives)

The (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl fragment derived from the single-enantiomer form of this intermediate is the core structural motif of etripamil (MSP-2017), an intranasal, fast-acting L-type calcium channel blocker that has reached Phase 3 clinical development for paroxysmal supraventricular tachycardia [2]. Procurement of enantiopure (S)-verapamilic acid (CAS 36622-24-9) or racemic verapamilic acid (CAS 36622-23-8) for subsequent resolution enables medicinal chemistry teams to elaborate this scaffold into novel phenylalkylamine calcium channel modulators with verified target engagement at L-type Caᵥ1.2 channels [1].

Preparation of Membrane-Impermeable Calcium Channel Probes for Ion Channel Research

The 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl substructure has been employed to synthesize quaternary ammonium derivatives such as qD888, a membrane-impermeable phenylalkylamine probe used to map the intracellular vs. extracellular localization of drug binding domains on L-type calcium channels [3]. This application leverages the 3,4-dimethoxyphenyl pharmacophore essential for high-affinity binding to the phenylalkylamine receptor site, enabling electrophysiology and binding studies that simpler 4-phenyl analogs lacking methoxy substitution cannot support [3].

Enantiomer-Specific Pharmacological Profiling for Calcium Channel vs. Sodium Channel Selectivity

Because (S)-verapamil primarily targets L-type calcium channels while (R)-verapamil exhibits sodium channel and multi-pump activity with distinct pharmacokinetics (higher bioavailability, slower clearance), the racemic intermediate enables side-by-side pharmacological comparison of both enantiomers from a single synthesis campaign [1][2]. This supports discovery programs aimed at identifying enantiomer-specific therapeutic applications, including multidrug resistance reversal in cancer chemotherapy (R-enantiomer) and cardiac arrhythmia management (S-enantiomer).

Quote Request

Request a Quote for 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.